molecular formula C15H23N5O4 B13115496 (R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid

(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid

Cat. No.: B13115496
M. Wt: 337.37 g/mol
InChI Key: XTWSWDJMIKUJDQ-NWDGAFQWSA-N
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Description

®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid is a complex organic compound that features both amino and guanidino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid typically involves multi-step organic reactions. The process may start with the preparation of the amino acid backbone, followed by the introduction of the guanidino group and the hydroxyl group on the phenyl ring. Common reagents used in these steps include protecting groups, coupling agents, and specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The guanidino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the guanidino group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it a useful tool in molecular biology.

Medicine

In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A similar compound with a guanidino group, commonly found in proteins.

    Tyrosine: An amino acid with a hydroxyl group on the phenyl ring, similar to the structure of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid.

Uniqueness

What sets ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(4-hydroxyphenyl)propanoicacid apart from these similar compounds is its combination of functional groups and stereochemistry. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions.

Properties

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1

InChI Key

XTWSWDJMIKUJDQ-NWDGAFQWSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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